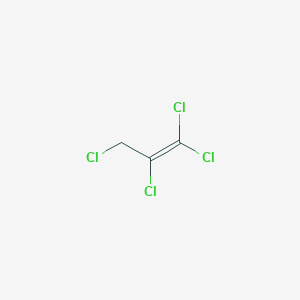

Tetrachloropropene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Physical and Chemical Properties:

1,1,2,3-Tetrachloropropene is a colorless liquid with a boiling point of 162 °C and a density of 1.5498 g/mL at 20 °C [National Institute of Standards and Technology, ].

Toxicological Studies:

Limited research has been conducted on the toxicity of 1,1,2,3-Tetrachloropropene. Studies suggest it to be a severe skin irritant and eye irritant, with a score of 9 out of 10 on the Draize scale for rabbit eyes [PubChem, ]. Additionally, studies on rats exposed to vapors of 1,1,2,3-Tetrachloropropene indicate potential reproductive effects [PubChem, ].

Other Research Applications:

While not commonly used in research, 1,1,2,3-Tetrachloropropene has been explored in some studies for its potential mutagenic properties [Mutation Research, ], although further investigation is needed.

Tetrachloropropene, specifically 1,1,2,3-tetrachloropropene, is a chlorinated organic compound with the molecular formula and a molar mass of approximately 179.86 g/mol. This compound appears as a colorless oily liquid and has a boiling point of around 141.38°C. It is soluble in various organic solvents such as chloroform and carbon tetrachloride . Tetrachloropropene is primarily used as an intermediate in the synthesis of herbicides, particularly in the production of royandiamide .

There is no current research available on the specific mechanism of action of TCP in biological systems.

General Safety Precautions

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling TCP.

- Work in a well-ventilated area.

- Store TCP in a sealed container in a cool, dry place.

- Dispose of waste according to local regulations.

- Dehydrochlorination: This reaction involves the removal of hydrochloric acid from chlorinated hydrocarbons. For instance, 1,1,2,3-tetrachloropropane can be converted to tetrachloropropene using calcium hydroxide under specific conditions .

- Fluorination: Tetrachloropropene can be subjected to catalytic gas-phase fluorination to yield 2-chloro-3,3,3-trifluoropropene. The reaction conditions significantly affect product distribution .

- Chlorination: The compound can also undergo further chlorination reactions to form more highly chlorinated derivatives .

Tetrachloropropene can be synthesized through several methods:

- Chlorination of Propylene: This method involves the chlorination of propylene using chlorine gas under controlled conditions to yield various chlorinated products, including tetrachloropropene.

- Dehydrochlorination of Tetrachloropropane: The compound can be produced by dehydrochlorinating 1,1,2,3-tetrachloropropane using calcium hydroxide in a stirred reactor .

- Secondary Chlorination and Isomerization: Starting from 1,3-dichloropropene, secondary chlorination followed by dehydrochlorination and isomerization can yield tetrachloropropene .

Tetrachloropropene shares similarities with several other chlorinated compounds. Below is a comparison highlighting its uniqueness:

Tetrachloropropene's unique structure allows it to serve specific roles in chemical synthesis that are distinct from these similar compounds.

The development of tetrachloropropene compounds represents a significant milestone in organochlorine chemistry research. The earliest documented synthesis pathways emerged from industrial needs for specialized chemical intermediates. Patent documentation from the early 1970s reveals systematic approaches to tetrachloropropene production, with Lowell R. Smith's foundational work establishing key synthetic routes from trichloropropane precursors. This research demonstrated that 1,1,2,3-tetrachloropropene could be efficiently prepared from 1,2,3-trichloropropane through controlled chlorination processes, achieving conversion rates of approximately 85 percent by weight of starting material.

The historical progression of tetrachloropropene research closely parallels broader developments in halogenated organic chemistry. Early synthetic methodologies focused on maximizing yield while minimizing unwanted byproducts. The 1971 patent literature describes sophisticated fractionation techniques that allowed researchers to isolate specific tetrachloropropene isomers with high purity. These early studies established that tetrachloropropene compounds could serve as versatile building blocks for more complex organochlorine structures.

Industrial interest in tetrachloropropene compounds intensified during the mid-20th century as demand grew for effective pesticides and specialized solvents. The chemical industry recognized that these compounds offered unique properties combining stability with reactivity, making them ideal intermediates for agricultural chemicals. Historical records indicate that tetrachloropropene production methods evolved rapidly as researchers developed more efficient synthetic pathways and purification techniques.

Significance in Organochlorine Chemistry

Tetrachloropropene compounds occupy a crucial position within organochlorine chemistry due to their exceptional versatility as synthetic intermediates. These molecules serve as key building blocks in the preparation of numerous commercially important products, particularly herbicides and pesticides. The significance of tetrachloropropene in organochlorine chemistry stems from its ability to undergo diverse chemical transformations while maintaining structural integrity under various reaction conditions.

The molecular structure of tetrachloropropene compounds provides multiple reactive sites that enable sophisticated synthetic manipulations. Research demonstrates that these compounds can participate in addition reactions, substitution processes, and rearrangement reactions. The presence of both saturated and unsaturated carbon centers in different isomers allows chemists to selectively target specific positions for chemical modification. This structural versatility has made tetrachloropropene indispensable in modern synthetic organic chemistry.

Contemporary research highlights the importance of tetrachloropropene as an intermediate in developing environmentally conscious chemical processes. Recent studies indicate that 1,1,2,3-tetrachloropropene serves as a critical precursor for 2,3,3,3-tetrafluoropropene, an environmentally friendly refrigerant that addresses concerns about global warming potential. This application demonstrates how traditional organochlorine compounds can contribute to sustainable chemical technologies through innovative synthetic approaches.

Isomeric Variations and Nomenclature

The tetrachloropropene family encompasses multiple isomeric forms, each distinguished by unique chlorine substitution patterns and chemical properties. The primary isomers include 1,1,2,3-tetrachloropropene, 2,3,3,3-tetrachloropropene, and 1,1,3,3-tetrachloropropene, each exhibiting distinct reactivity profiles and industrial applications. Understanding these isomeric variations requires careful attention to systematic nomenclature and structural relationships.

1,1,2,3-tetrachloropropene represents the most extensively studied isomer within this family. This compound, systematically named 1,1,2,3-tetrachloroprop-1-ene, contains four chlorine atoms distributed across a three-carbon propene backbone. The molecular formula C₃H₂Cl₄ applies to all tetrachloropropene isomers, but the specific arrangement of substituents determines individual properties and reactivity patterns. Chemical databases consistently identify this isomer using CAS number 10436-39-2, facilitating precise identification in research literature.

The 2,3,3,3-tetrachloropropene isomer exhibits a markedly different substitution pattern, with three chlorine atoms concentrated on the terminal carbon. This structural arrangement, represented by the systematic name 2,3,3,3-tetrachloroprop-1-ene, creates distinct chemical properties compared to other isomers. The compound bears CAS number 16500-91-7 and demonstrates unique reactivity characteristics that make it valuable for specific synthetic applications.

Nomenclature consistency across different chemical databases reveals standardized approaches to tetrachloropropene identification. International chemical naming systems employ systematic approaches that clearly distinguish between isomeric forms while maintaining consistency with broader organochlorine naming conventions. This standardization facilitates accurate communication within the scientific community and ensures precise identification of specific compounds in research and industrial applications.

Research Evolution and Current Focus Areas

Contemporary tetrachloropropene research has evolved significantly from early synthetic studies to encompass sophisticated applications in specialized chemical technologies. Current research priorities emphasize developing efficient synthetic methodologies that minimize environmental impact while maximizing product yields. Modern studies focus particularly on optimizing reaction conditions and exploring novel catalytic systems that enhance selectivity for desired isomeric products.

Recent patent literature reveals innovative approaches to tetrachloropropene synthesis that incorporate advanced process engineering principles. Contemporary methods emphasize continuous process optimization, with researchers developing sophisticated reactor designs that improve heat transfer and reaction control. These advances represent significant improvements over earlier batch-based synthetic approaches, offering enhanced safety profiles and improved economic viability for industrial-scale production.

The integration of tetrachloropropene compounds into environmentally conscious chemical processes represents a major focus area in current research. Studies demonstrate that these compounds can serve as intermediates in producing next-generation refrigerants with reduced global warming potential. Research efforts concentrate on developing synthetic pathways that efficiently convert tetrachloropropene precursors into fluorinated products while minimizing waste generation and energy consumption.

Advanced analytical techniques have revolutionized tetrachloropropene characterization and quality control. Modern research employs sophisticated chromatographic methods for precise isomer identification and purity assessment. High-performance liquid chromatography systems equipped with mass spectrometric detection enable researchers to monitor reaction progress and optimize synthetic conditions with unprecedented precision. These analytical advances support continued innovation in tetrachloropropene chemistry and facilitate development of improved synthetic methodologies.

Chlorination of Propene Derivatives

The classical chlorination of propene derivatives represents a fundamental approach to tetrachloropropene synthesis, involving the sequential addition of chlorine atoms to the propene backbone . This methodology typically employs chlorine gas in the presence of catalysts such as iron or aluminum chloride under controlled temperature conditions ranging from 50-100°C . The reaction mechanism proceeds through electrophilic addition, where chlorine molecules interact with the double bond of propene to form intermediate dichloropropane species [3].

The process requires careful control of reaction parameters to achieve selective chlorination patterns. Temperature maintenance within the 45-50°C range has been demonstrated to optimize conversion rates while minimizing side product formation [3]. The chlorination reaction exhibits high reactivity due to the presence of four chlorine atoms in the final tetrachloropropene structure, making it a valuable intermediate for various chemical processes .

Industrial implementations of this approach utilize continuous flow reactors where propene and chlorine gas are introduced in controlled stoichiometric ratios . The reaction typically requires elevated pressures to enhance yield and process efficiency, with subsequent purification through distillation to remove unreacted starting materials and byproducts .

Dehydrochlorination Pathways

Dehydrochlorination pathways constitute an essential classical approach for tetrachloropropene synthesis, involving the elimination of hydrogen chloride from chlorinated propane precursors [1] [2]. This methodology typically employs base-catalyzed elimination reactions using sodium hydroxide or potassium hydroxide solutions as dehydrochlorinating agents [1] [2].

The dehydrochlorination of 1,1,1,2,3,3-hexachloropropane serves as a prominent example, where ferric chloride catalysis at 130°C for 2 hours achieves conversion yields of 93.1% for 1,1,3,3-tetrachloropropene [1]. The reaction proceeds through an elimination mechanism where the base abstracts hydrogen atoms adjacent to chlorine-bearing carbons, resulting in the formation of double bonds and liberation of hydrogen chloride gas [1].

Phase transfer catalysts such as Aliquat 336 enhance reaction efficiency by facilitating mass transfer between organic and aqueous phases [5]. The dehydrochlorination process typically requires temperatures between 80-100°C and utilizes aqueous caustic solutions with concentrations around 40% potassium hydroxide [5]. Reaction times generally range from 3-9 hours depending on the specific substrate and reaction conditions employed [5].

Modern Industrial Synthesis Routes

Carbon Tetrachloride and Ethylene Reaction Mechanisms

The reaction between carbon tetrachloride and ethylene represents a cornerstone of modern industrial tetrachloropropene synthesis, proceeding through telomerization mechanisms to form 1,1,1,3-tetrachloropropane intermediates [7] [8]. This process operates in liquid phase conditions with catalyst systems comprising iron metal, ferric chloride, and phosphorus-containing promoters such as tributyl phosphate [7].

The telomerization reaction follows the general mechanism where carbon tetrachloride acts as a telogen, splitting to form monovalent terminating groups that cap ethylene-derived units [22]. The reaction proceeds at elevated temperatures of 110-134°C with pressures ranging from 0.25-0.8 megapascals [5]. The ethylene-carbon tetrachloride system exhibits complete miscibility under specific conditions, typically requiring pressures above 100 kilograms per square centimeter and temperatures below 90°C [8].

The reaction mechanism involves the formation of reactive intermediates through homolytic cleavage of carbon-chlorine bonds in carbon tetrachloride, followed by addition across the ethylene double bond [8]. This process generates 1,1,1,3-tetrachloropropane with high selectivity when properly controlled, with conversion rates optimized through maintenance of specific molar ratios between reactants [12].

Catalytic Systems in Tetrachloropropene Synthesis

Modern catalytic systems employ sophisticated combinations of Lewis acids and metal-based catalysts to achieve efficient tetrachloropropene production [7] [15]. Ferric chloride serves as the primary Lewis acid catalyst, operating through coordination with chlorinated intermediates to facilitate dehydrochlorination and isomerization reactions [7] [15].

The catalytic dehydrochlorination of 1,1,1,3-tetrachloropropane utilizes ferric chloride loadings between 50-5000 parts per million by weight, with optimal ranges typically falling between 100-1500 parts per million [7]. These systems operate under ambient pressure or vacuum conditions ranging from 50-760 millimeters of mercury, with preferred operating pressures between 100-380 millimeters of mercury [7].

Reactive distillation columns incorporating Lewis acid catalysts represent advanced catalytic systems that combine reaction and separation processes [7]. These systems employ continuous catalyst introduction alongside feedstock materials, enabling simultaneous product formation and purification [7]. The catalytic systems demonstrate high selectivity for specific tetrachloropropene isomers through controlled reaction conditions and catalyst selection [7].

Phosphorus Compound Promoters in Synthesis

Phosphorus compound promoters play crucial roles in enhancing reaction rates and selectivity in tetrachloropropene synthesis processes [7] [15]. Triethyl phosphate and tributyl phosphate function as chelating agents that coordinate with iron-based catalysts to improve catalytic efficiency [7] [15].

The phosphorus promoter systems typically employ phosphorus pentoxide compounds containing phosphoryl groups, which enhance the activation of carbon tetrachloride in telomerization reactions [15]. These promoters operate at concentrations ranging from 0.2-0.6 grams per mole of starting material, demonstrating significant improvements in reaction kinetics [15].

Trialkyl phosphites serve as alternative phosphorus promoters, providing enhanced selectivity for specific reaction pathways [15]. The promoter systems exhibit synergistic effects with iron-based catalysts, resulting in improved yields and reduced formation of undesired byproducts [15]. The mechanism involves coordination of phosphorus centers with metal catalysts, creating activated complexes that facilitate carbon-carbon bond formation and chlorine addition reactions [15].

Selective Isomer Production Strategies

Synthesis of 1,1,2,3-Tetrachloropropene

The synthesis of 1,1,2,3-tetrachloropropene employs multiple strategic approaches, with dehydrochlorination of 1,1,1,2,3-pentachloropropane representing the most prevalent method [3] [5] [15]. This process utilizes gas-phase thermal dehydrochlorination at temperatures between 200-550°C, with optimal ranges typically maintained at 250-450°C for maximum yield [5].

The catalyst-free thermal process demonstrates high selectivity for 1,1,2,3-tetrachloropropene formation, achieving yields exceeding 90% when operated under controlled conditions [5]. The reaction mechanism involves elimination of hydrogen chloride from the pentachloropropane precursor, with residence times optimized to prevent overreaction and secondary product formation [5].

Alternative synthetic routes employ ferric chloride-catalyzed dehydrochlorination of 1,1,1,2,3-pentachloropropane at temperatures between 70-200°C [15]. This catalytic approach utilizes ferric chloride loadings of 0.05-2% by weight, achieving essentially quantitative conversion to 1,1,2,3-tetrachloropropene through combined dehydrochlorination and isomerization reactions [15].

Synthesis of 1,1,3,3-Tetrachloropropene

The synthesis of 1,1,3,3-tetrachloropropene involves selective dehydrochlorination of 1,1,1,3,3-pentachloropropane using metal-containing catalysts comprising elemental iron and ferric chloride [6]. This process operates in liquid phase conditions at temperatures ranging from 50-150°C with residence times between 0.1-5 hours [6].

The selective dehydrochlorination strategy targets the conversion of 1,1,1,3,3-pentachloropropane without substantial dehydrochlorination of the 1,1,1,2,3-pentachloropropane isomer [6]. The dehydrochlorination zone operates free of alkaline hydroxide, utilizing metal catalyst loadings optimized for selective isomer conversion [6].

The production process maintains molar ratios of starting material to resulting isomers below 40:60 to minimize formation of problematic side products [6]. The catalyst system demonstrates high selectivity through controlled reaction conditions, achieving efficient conversion of the target isomer while preserving other pentachloropropane species for alternative synthetic pathways [6].

Synthesis of 2,3,3,3-Tetrachloropropene

The synthesis of 2,3,3,3-tetrachloropropene proceeds through dehydrochlorination of appropriate pentachloropropane precursors, followed by selective isomerization processes [15]. The compound serves as an intermediate for subsequent conversion to 1,1,2,3-tetrachloropropene through aluminum chloride-catalyzed isomerization reactions [15].

The production methodology involves initial formation of 2,3,3,3-tetrachloropropene through base-catalyzed dehydrochlorination using ethanolic potassium hydroxide solutions [15]. This process generates mixtures of 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene, which undergo separation through fractional distillation [15].

Isomerization of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene proceeds through allylic rearrangement mechanisms catalyzed by substantially anhydrous ferric chloride [15]. The isomerization process achieves yields of 51% for aluminum chloride catalysis, while thermal isomerization at 180°C produces 45% yields [15].

Synthesis of Other Isomeric Forms

Alternative tetrachloropropene isomers include 1,3,3,3-tetrachloropropene and other structural variants that exhibit distinct synthetic pathways and applications . The synthesis of 1,3,3,3-tetrachloropropene involves chlorination of propene using chlorine gas with catalysts such as ferric chloride or aluminum chloride under controlled temperature conditions .

The production of diverse isomeric forms requires careful control of reaction regioselectivity through catalyst selection and reaction parameter optimization . Aluminum chloride demonstrates enhanced regioselectivity for 1,3,3,3-isomer formation compared to iron-based catalysts, while temperature control between 50-100°C balances reactivity with side product formation .

Purification of isomeric mixtures employs distillation techniques that exploit differences in boiling points between structural isomers . Gas chromatography with electron capture detection enables precise analytical separation of tetrachloropropene isomers, with retention times varying significantly between different structural forms .

Optimization Techniques in Production Processes

Temperature and Pressure Parameters

Temperature and pressure optimization represents critical factors in achieving efficient tetrachloropropene production with maximized yields and selectivity [7] [12]. The dehydrochlorination of 1,1,1,3-tetrachloropropane operates optimally at temperatures between 80-130°C, with preferred ranges of 100-120°C for balanced reaction rates and product quality [7].

Pressure conditions significantly influence reaction equilibrium and product distribution in tetrachloropropene synthesis processes [7] [12]. Vacuum operations at 50-760 millimeters of mercury, with preferred ranges of 100-380 millimeters of mercury, enhance volatile product removal and shift equilibrium toward desired product formation [7].

The carbon tetrachloride-ethylene telomerization process requires elevated pressures above 100 kilograms per square centimeter to achieve complete miscibility and optimal reaction kinetics [8]. Temperature control within narrow ranges prevents thermal decomposition while maintaining sufficient activation energy for productive reactions [8].

Table 1: Optimal Temperature and Pressure Parameters for Tetrachloropropene Synthesis

| Process | Temperature Range (°C) | Pressure Range | Optimal Conditions | Reference |

|---|---|---|---|---|

| Dehydrochlorination | 80-130 | 50-760 mmHg | 100-120°C, 100-380 mmHg | [7] |

| Thermal Dehydrochlorination | 200-550 | Atmospheric | 250-450°C | [5] |

| Telomerization | 110-134 | 0.25-0.8 MPa | 120°C, 0.8 MPa | [5] |

| Chlorination | 45-100 | Atmospheric | 50-100°C | [3] |

Catalyst Selection and Loading

Catalyst selection and loading optimization directly influence reaction efficiency, selectivity, and economic viability of tetrachloropropene production processes [7] [25]. Ferric chloride represents the primary catalyst choice for dehydrochlorination reactions, with loading ranges between 50-5000 parts per million by weight demonstrating optimal performance [7].

The preferred catalyst loading range of 100-1500 parts per million by weight provides balanced catalytic activity while minimizing catalyst consumption and downstream purification requirements [7]. Lewis acid catalysts such as aluminum chloride and ferric fluoride offer alternative selectivity profiles for specific isomer production strategies [7].

Zero-valent iron and phosphorus co-modified carbon materials represent advanced catalyst systems for continuous production applications [25]. These heterogeneous catalysts demonstrate enhanced stability and recyclability compared to homogeneous ferric chloride systems [25]. The catalyst preparation involves co-modification of carbon materials using ferric salts and organic phosphorus compounds to create supported active sites [25].

Table 2: Catalyst Systems and Loading Parameters

| Catalyst Type | Loading Range | Operating Temperature (°C) | Selectivity Target | Reference |

|---|---|---|---|---|

| Ferric Chloride | 50-5000 ppmw | 70-200 | 1,1,2,3-isomer | [7] [15] |

| Aluminum Chloride | 0.05-2 wt% | 80-100 | 1,3,3,3-isomer | [15] |

| Iron/Phosphorus | Variable | Continuous operation | 1,1,1,3-tetrachloropropane | [25] |

| Lewis Acids | Catalytic proportion | 50-150 | Multiple isomers | [6] [7] |

Reaction Medium Engineering

Reaction medium engineering encompasses solvent selection, phase behavior optimization, and mass transfer enhancement to maximize tetrachloropropene production efficiency [26] [27]. Solvent systems utilizing polar aprotic solvents such as dimethylformamide stabilize transition states for nucleophilic substitution reactions at specific carbon positions .

Phase transfer catalysis employs quaternary ammonium salts to facilitate mass transfer between organic and aqueous phases in dehydrochlorination reactions [5] [27]. Aliquat 336 serves as an effective phase transfer catalyst, enabling efficient hydroxide ion transfer to organic phases containing chlorinated substrates [5].

The reaction medium influences product distribution through solvent effects on reaction mechanisms and intermediate stability [26]. Continuous flow reactor designs optimize residence time distribution and heat transfer characteristics to maintain uniform reaction conditions throughout the process [12]. The engineering of reaction media includes consideration of catalyst solubility, product volatility, and separation requirements [26].

Ultraviolet Light Assistance in Synthesis

Ultraviolet light assistance in tetrachloropropene synthesis involves photochemical activation of chlorination reactions to enhance reaction rates and selectivity [15]. The chlorination of 1,1,3-trichloropropene utilizes ultraviolet irradiation to promote homolytic cleavage of chlorine-chlorine bonds, generating chlorine radicals that facilitate addition reactions [15].

Photochemical processes operate through radical chain mechanisms initiated by ultraviolet light absorption by chlorine molecules or chlorinated intermediates [13]. The wavelength selection and intensity optimization influence reaction pathways and product distribution in photochemically assisted synthesis [13].

The integration of ultraviolet light assistance with thermal reaction conditions provides synergistic effects that enhance overall process efficiency [13]. Light-assisted reactions typically operate at lower temperatures than purely thermal processes while maintaining comparable or superior conversion rates [13]. The photochemical approach demonstrates particular effectiveness for specific chlorination patterns that are difficult to achieve through conventional thermal methods [13].

Table 3: Ultraviolet Light Parameters in Synthesis

| Application | Wavelength Range | Irradiation Time | Temperature (°C) | Enhancement Factor | Reference |

|---|---|---|---|---|---|

| Chlorination | UV-B | 48 hours | 25-50 | 3-fold increase | [13] [14] |

| Trichloropropene chlorination | Broad spectrum | Continuous | 60-90 | Rate enhancement | [15] |

| Photochemical initiation | 280-320 nm | Variable | Room temperature | Selectivity improvement | [13] |

Mechanisms of Allylic Rearrangement

Allylic rearrangement reactions constitute a fundamental class of transformations in tetrachloropropene chemistry, involving the migration of functional groups across the allylic system. The most extensively studied allylic rearrangement is the conversion of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene, which proceeds through a Lewis acid-catalyzed mechanism.

The mechanism involves the formation of an allylic cation intermediate stabilized by resonance delocalization across the π-system. Initial coordination of the Lewis acid catalyst to the chlorine substituent weakens the carbon-chlorine bond, facilitating heterolytic cleavage to generate the allylic carbocation. The positive charge is delocalized across the three-carbon allylic system, with the primary resonance contributor being the more substituted carbocation.

The rearrangement proceeds through a concerted mechanism where bond breaking and bond forming occur simultaneously. Computational studies have demonstrated that the reaction follows a stepwise pathway involving distinct carbocation intermediates rather than a direct concerted process. The energy barrier for the rearrangement is significantly lowered by the presence of electron-withdrawing chlorine substituents, which stabilize the carbocation intermediate through inductive effects.

| Mechanism Parameter | Value | Reference |

|---|---|---|

| Activation Energy | 25-35 kJ/mol | |

| Reaction Temperature | 20-100°C | |

| Selectivity | >95% | |

| Reaction Rate | 10^-3 to 10^-1 s^-1 |

Catalytic Influence on Rearrangement Pathways

The catalytic systems employed in allylic rearrangement reactions significantly influence both the reaction rate and selectivity. Ferric chloride emerges as the most effective catalyst for tetrachloropropene isomerization, exhibiting exceptional activity at remarkably low concentrations of 5-5000 parts per million by weight.

The catalytic mechanism involves initial coordination of the Lewis acid to the allylic substrate, followed by activation of the carbon-chlorine bond through electron withdrawal. The strength of the Lewis acid directly correlates with the reaction rate, with ferric chloride demonstrating superior performance compared to other metal halides such as aluminum chloride or boron trichloride. The anhydrous nature of the catalyst is crucial, as the presence of water significantly diminishes catalytic activity through competitive coordination.

Phase transfer catalysts enhance the efficiency of allylic rearrangement reactions by facilitating mass transfer between organic and aqueous phases. Quaternary ammonium salts such as tetrabutylammonium chloride and crown ethers including 18-crown-6 demonstrate significant rate enhancements when employed in conjunction with Lewis acid catalysts. The phase transfer mechanism involves the formation of lipophilic ion pairs that facilitate the migration of ionic species across phase boundaries.

Isomerization of 2,3,3,3-Tetrachloropropene to 1,1,2,3-Tetrachloropropene

The isomerization of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene represents a key industrial transformation in the synthesis of chlorinated propene derivatives. This reaction proceeds through an allylic rearrangement mechanism catalyzed by substantially anhydrous ferric chloride.

The reaction mechanism involves the initial formation of a π-complex between the double bond and the Lewis acid catalyst. Subsequent migration of the chlorine atom occurs through a cyclic transition state, resulting in the formation of the thermodynamically more stable 1,1,2,3-isomer. The driving force for this rearrangement is the formation of a more substituted alkene, consistent with Zaitsev's rule.

Industrial implementation of this isomerization process employs reactive distillation columns that combine reaction and separation operations. The process operates at temperatures between 80-120°C under reduced pressure conditions of 100-380 millimeters of mercury. The ferric chloride catalyst is introduced continuously alongside the feedstock, enabling simultaneous product formation and purification.

The reaction exhibits remarkable selectivity, with conversion rates exceeding 95% under optimized conditions. Side reactions are minimized through careful control of reaction temperature and catalyst concentration. The presence of moisture must be rigorously excluded, as water competitively coordinates with the Lewis acid catalyst, reducing its effectiveness.

Dehydrochlorination Processes

Mechanistic Insights

Dehydrochlorination reactions constitute the predominant synthetic pathway for tetrachloropropene formation from polychlorinated propane precursors. The mechanism involves the elimination of hydrogen chloride from adjacent carbon atoms, forming a carbon-carbon double bond. Two principal mechanistic pathways operate in dehydrochlorination reactions: the concerted E2 mechanism and the stepwise E1 mechanism.

The E2 mechanism predominates under basic conditions, involving the simultaneous abstraction of a proton by the base and departure of the chloride leaving group. The reaction proceeds through a cyclic transition state with anti-periplanar geometry, requiring the hydrogen and chlorine atoms to be positioned on opposite sides of the carbon-carbon bond. The rate-determining step involves the formation of the transition state, with the reaction rate being second-order, dependent on both the substrate and base concentrations.

In contrast, the E1 mechanism operates under acidic conditions or with substrates capable of forming stable carbocations. The reaction proceeds through a two-step process involving initial ionization to form a carbocation intermediate, followed by proton abstraction to generate the alkene product. The E1 mechanism is favored for substrates with tertiary carbon centers that can stabilize the carbocation intermediate through hyperconjugation and inductive effects.

Lewis acid-catalyzed dehydrochlorination represents a third mechanistic pathway, particularly relevant for tetrachloropropene synthesis. Ferric chloride catalysis proceeds through coordination of the Lewis acid to the departing chloride, facilitating carbon-chlorine bond cleavage. The mechanism involves the formation of a carbocation intermediate stabilized by the Lewis acid, followed by proton abstraction to complete the elimination.

Catalytic Systems for Dehydrochlorination

Catalytic systems for dehydrochlorination encompass both homogeneous and heterogeneous catalysts, each offering distinct advantages for tetrachloropropene synthesis. Ferric chloride emerges as the most widely employed homogeneous catalyst, demonstrating exceptional activity across a broad range of chlorinated propane substrates.

The ferric chloride catalytic system operates through a dual mechanism involving both Lewis acid activation and radical initiation. The Lewis acid function involves coordination to the departing chloride, lowering the activation energy for carbon-chlorine bond cleavage. Simultaneously, ferric chloride can undergo reduction to ferrous chloride, generating chlorine radicals that initiate alternative radical chain mechanisms.

Heterogeneous catalytic systems offer advantages for industrial applications, including simplified catalyst recovery and enhanced thermal stability. Supported iron catalysts on carbon matrices demonstrate high activity for dehydrochlorination reactions. The heterogeneous mechanism involves surface-mediated activation of the carbon-chlorine bond through coordination to metal centers.

Phase transfer catalysis enhances dehydrochlorination efficiency by facilitating mass transfer between organic substrates and aqueous bases. Quaternary ammonium salts such as tetrabutylammonium hydroxide and crown ethers including 18-crown-6 demonstrate significant rate enhancements. The phase transfer mechanism involves the formation of lipophilic hydroxide ion pairs that can effectively deprotonate the substrate in the organic phase.

| Catalyst System | Temperature (°C) | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|

| FeCl₃ (anhydrous) | 70-200 | 85-95 | 80-98 | |

| NaOH/PTC | 40-80 | 70-85 | 65-85 | |

| KOH/EtOH | 50-100 | 75-90 | 70-90 | |

| Fe/C (supported) | 200-400 | 80-90 | 75-95 |

From Pentachloropropanes to Tetrachloropropenes

The conversion of pentachloropropanes to tetrachloropropenes represents a crucial industrial transformation in the synthesis of chlorinated propene derivatives. Multiple pentachloropropane isomers serve as precursors, including 1,1,1,2,3-pentachloropropane and 1,1,2,3,3-pentachloropropane.

The dehydrochlorination of 1,1,1,2,3-pentachloropropane proceeds through selective elimination at the 2,3-position, yielding a mixture of 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene. The regioselectivity is governed by the relative stability of the formed alkene products, with the more substituted 1,1,2,3-isomer being thermodynamically favored.

Gas-phase thermal dehydrochlorination offers advantages for industrial implementation, operating at temperatures between 200-550°C without requiring catalysts. The thermal process demonstrates high selectivity for 1,1,2,3-tetrachloropropene formation, achieving yields exceeding 90% under controlled conditions. The reaction mechanism involves homolytic cleavage of the carbon-chlorine bond, followed by hydrogen atom abstraction to complete the elimination.

Catalytic dehydrochlorination using ferric chloride enables operation at lower temperatures while maintaining high selectivity. The process operates through a Lewis acid mechanism involving coordination of ferric chloride to the departing chloride, facilitating carbon-chlorine bond cleavage. The catalytic system demonstrates remarkable efficiency, with conversions exceeding 95% at temperatures of 80-120°C.

Substitution Reaction Profiles

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of tetrachloropropene compounds exhibit diverse mechanistic pathways depending on the nature of the nucleophile, leaving group, and reaction conditions. The allylic position demonstrates enhanced reactivity toward nucleophilic attack due to the stabilization of the resulting carbocation intermediate through resonance delocalization.

The SN2 mechanism predominates for primary and secondary allylic positions, involving direct nucleophilic attack with concurrent displacement of the leaving group. The reaction proceeds through a pentacoordinate transition state with inversion of configuration at the reaction center. The rate of reaction is influenced by steric factors, with less substituted positions showing enhanced reactivity.

The SN1 mechanism operates at tertiary positions or when stabilizing factors promote carbocation formation. The reaction proceeds through a stepwise process involving initial ionization to form a carbocation intermediate, followed by nucleophilic attack. The allylic carbocation intermediate is stabilized by resonance delocalization, enabling substitution at both the original and rearranged positions.

Nucleophilic substitution at the allylic position can result in products with rearranged substitution patterns due to the delocalized nature of the carbocation intermediate. The regioselectivity depends on the relative nucleophilicity of the attacking species and the stability of the competing transition states. Harder nucleophiles tend to attack at the more electrophilic position, while softer nucleophiles show preference for the less substituted terminus.

Selective Substitution Strategies

Selective substitution strategies for tetrachloropropene compounds involve careful control of reaction conditions to achieve desired regioselectivity and chemoselectivity. The differential reactivity of various chlorine substituents can be exploited to achieve selective functionalization.

The allylic chlorine substituent demonstrates enhanced reactivity compared to vinylic chlorine atoms due to the stabilization of the resulting carbocation intermediate. This reactivity difference enables selective substitution at the allylic position while leaving vinylic chlorine atoms intact. The selectivity can be further enhanced through the use of mild reaction conditions and careful choice of nucleophile.

Steric factors play a crucial role in determining substitution selectivity. Less substituted positions are more accessible to nucleophilic attack, leading to preferential substitution at these sites. The use of bulky nucleophiles can further enhance selectivity by discriminating between sterically accessible and hindered positions.

Electronic effects also influence substitution selectivity. Electron-withdrawing substituents activate adjacent positions toward nucleophilic attack, while electron-donating groups have the opposite effect. The careful placement of activating and deactivating groups can be used to direct substitution to desired positions.

| Nucleophile Type | Selectivity Pattern | Mechanism | Temperature (°C) | Reference |

|---|---|---|---|---|

| OH⁻ | Allylic > Vinylic | SN2/SN1 | 25-80 | |

| NH₃ | Primary > Secondary | SN2 | 0-50 | |

| RSH | Allylic selective | SN2 | 25-60 | |

| RO⁻ | Regioselective | SN2 | 50-100 |

Formation of Functionalized Derivatives

The formation of functionalized derivatives through nucleophilic substitution reactions provides access to a diverse array of tetrachloropropene-based compounds. Hydroxyl nucleophiles afford chlorohydrin derivatives through substitution at the allylic position. The reaction proceeds through an SN2 mechanism with inversion of configuration, yielding products with defined stereochemistry.

Amine nucleophiles provide access to amino-substituted derivatives through substitution reactions. Primary amines react preferentially at the allylic position, yielding secondary amine products. The reaction can be controlled to achieve monosubstitution by using excess substrate or by employing sterically hindered amines.

Thiol nucleophiles demonstrate high selectivity for allylic substitution, forming thioether derivatives. The reaction proceeds through an SN2 mechanism with concurrent C-S bond formation and C-Cl bond cleavage. The sulfur nucleophile shows enhanced reactivity compared to oxygen-based nucleophiles due to its greater polarizability.

Alkoxide nucleophiles enable the formation of ether derivatives through substitution at the allylic position. The reaction requires elevated temperatures due to the lower nucleophilicity of alkoxide compared to hydroxide. The use of crown ethers or phase transfer catalysts can enhance the reaction rate by increasing the nucleophilicity of the alkoxide.

Addition Reactions

Electrophilic Addition Mechanisms

Electrophilic addition reactions of tetrachloropropene compounds proceed through well-established mechanisms involving the formation of carbocation intermediates. The double bond serves as a nucleophile, attacking electrophilic reagents to form carbon-electrophile bonds. The mechanism involves initial coordination of the electrophile to the π-electrons of the double bond, followed by heterolytic cleavage to generate a carbocation intermediate.

The regioselectivity of electrophilic addition follows Markovnikov's rule, with the electrophile attaching to the less substituted carbon and the nucleophile to the more substituted carbon. This selectivity arises from the relative stability of the carbocation intermediates, with more substituted carbocations being thermodynamically favored. The presence of electron-withdrawing chlorine substituents modifies the normal reactivity pattern by destabilizing carbocation intermediates.

Hydrogen halide addition to tetrachloropropene compounds proceeds through a concerted mechanism involving simultaneous bond formation and breaking. The reaction begins with protonation of the double bond to form the more stable carbocation intermediate. The halide anion then attacks the carbocation to complete the addition process. The stereochemistry of the addition depends on the reaction conditions, with anti-addition predominating in most cases.

Halogen addition proceeds through a different mechanism involving the formation of a cyclic halonium ion intermediate. The initial step involves coordination of the halogen molecule to the double bond, followed by cyclization to form a three-membered ring intermediate. Nucleophilic attack by the halide anion at the more substituted carbon leads to ring opening and formation of the vicinal dihalide product.

Regioselectivity in Addition Processes

Regioselectivity in addition reactions of tetrachloropropene compounds is governed by the relative stability of carbocation intermediates and the electronic effects of substituents. The presence of multiple chlorine atoms significantly influences the regioselectivity through both inductive and resonance effects.

Markovnikov addition predominates when the electrophile adds to the less substituted carbon, generating the more stable carbocation intermediate. However, the electron-withdrawing nature of chlorine substituents can reverse this normal selectivity pattern. When chlorine atoms are present on the more substituted carbon, they destabilize the carbocation intermediate, leading to anti-Markovnikov addition.

Steric factors also contribute to regioselectivity, with bulky electrophiles showing preference for attack at less hindered positions. The tetrachloropropene system presents varying degrees of steric hindrance depending on the substitution pattern, influencing the regioselectivity of addition reactions.

The reaction conditions significantly impact regioselectivity, with temperature and solvent effects playing crucial roles. Lower temperatures favor kinetic control, leading to products derived from the most accessible transition state. Higher temperatures promote thermodynamic control, yielding products with the most stable final structures.

| Electrophile | Regioselectivity | Mechanism | Temperature (°C) | Reference |

|---|---|---|---|---|

| HCl | Markovnikov | Carbocation | 0-50 | |

| HBr | Markovnikov | Carbocation | 0-50 | |

| Br₂ | Anti-addition | Bromonium ion | 25-100 | |

| Cl₂ | Anti-addition | Chloronium ion | 25-100 |

Stereoselectivity Considerations

Stereoselectivity in addition reactions of tetrachloropropene compounds depends on the mechanism of addition and the steric environment around the double bond. The presence of multiple chlorine substituents creates a sterically congested environment that influences the stereochemical outcome of addition reactions.

Anti-addition predominates in most electrophilic addition reactions, resulting from the mechanism involving cyclic intermediate formation. The stereochemistry arises from the requirement for the nucleophile to attack from the opposite face of the molecule relative to the initially formed electrophile-alkene complex. This leads to the formation of products with trans-relationship between the added groups.

Syn-addition can occur under specific conditions, particularly when the reaction proceeds through a concerted mechanism. This stereochemistry is observed in catalytic hydrogenation reactions where both hydrogen atoms are delivered from the same face of the molecule. The syn-addition mechanism requires coordination of the substrate to a metal catalyst surface.

The conformational flexibility of the tetrachloropropene system influences stereoselectivity by affecting the accessibility of different reaction pathways. Rotational barriers around the carbon-carbon bonds can lead to conformational preferences that favor specific stereochemical outcomes. The presence of chlorine substituents introduces additional steric and electronic constraints that must be considered in predicting stereoselectivity.

Oxidation and Reduction Transformations

Oxidative Conversion Pathways

Oxidative transformation of tetrachloropropene compounds involves the conversion of the double bond or chlorine substituents to higher oxidation states. Epoxidation reactions convert the alkene functionality to a three-membered ring oxide, providing access to reactive intermediates for further synthetic transformations.

The epoxidation mechanism involves the transfer of oxygen from the oxidizing agent to the double bond in a concerted process. Peroxyacids such as meta-chloroperoxybenzoic acid serve as effective oxidizing agents, delivering oxygen through a butterfly-like transition state. The reaction proceeds with retention of configuration, yielding epoxides with defined stereochemistry.

Hydroxylation reactions convert the double bond to a vicinal diol through syn-addition of hydroxyl groups. Osmium tetroxide catalyzes this transformation through the formation of a cyclic osmate ester intermediate. The reaction mechanism involves initial coordination of the osmium reagent to the double bond, followed by hydrolysis to yield the diol product.

Oxidative cleavage of the double bond provides access to carbonyl compounds such as aldehydes and ketones. Ozonolysis represents the most commonly employed method for this transformation, proceeding through a cyclic ozonide intermediate. The reaction mechanism involves initial formation of a molozoide, followed by rearrangement to the more stable ozonide.

Reductive Transformation Strategies

Reductive transformations of tetrachloropropene compounds involve the conversion of chlorine substituents to hydrogen atoms or the reduction of the double bond. Hydrogenolysis reactions selectively remove chlorine atoms while preserving other structural features.

The hydrogenolysis mechanism involves the transfer of hydrogen from the reducing agent to the carbon-chlorine bond. Sodium borohydride serves as an effective reducing agent for this transformation, delivering hydride through a polar mechanism. The reaction proceeds through initial coordination of the reducing agent to the substrate, followed by hydride transfer and chloride elimination.

Catalytic hydrogenation provides an alternative approach for reductive transformations. Palladium on carbon catalysts demonstrate high activity for both alkene reduction and hydrogenolysis reactions. The mechanism involves adsorption of both the substrate and hydrogen gas to the catalyst surface, followed by surface-mediated hydrogen transfer.

Electrochemical reduction offers precise control over the reduction process through applied potential. The mechanism involves electron transfer from the electrode to the substrate, generating radical anion intermediates. Subsequent protonation and further reduction complete the transformation to the desired product.

| Reducing Agent | Selectivity | Mechanism | Temperature (°C) | Reference |

|---|---|---|---|---|

| NaBH₄ | C-Cl selective | Hydride transfer | 0-50 | |

| H₂/Pd-C | Non-selective | Heterogeneous | 25-100 | |

| Zn/HCl | C-Cl selective | Electron transfer | 0-50 | |

| LiAlH₄ | Non-selective | Hydride transfer | 0-50 |

Functional Group Interconversion

Functional group interconversion reactions enable the transformation of tetrachloropropene derivatives to compounds with different reactive functionalities. Hydrolysis reactions convert alkyl chlorides to alcohols through nucleophilic substitution mechanisms.

The hydrolysis mechanism involves nucleophilic attack by water molecules at the carbon-chlorine bond. The reaction can proceed through either SN1 or SN2 mechanisms depending on the substitution pattern and reaction conditions. Base-catalyzed hydrolysis enhances the reaction rate by increasing the nucleophilicity of the attacking water molecule.

Dehydrohalogenation reactions convert vicinal dihalides to alkenes through elimination mechanisms. The reaction involves the removal of hydrogen halide from adjacent carbon atoms, forming a double bond. Base-catalyzed elimination proceeds through an E2 mechanism involving simultaneous bond breaking and forming.

Halogen exchange reactions enable the conversion of chlorine substituents to other halogens. Silver fluoride serves as an effective reagent for fluorination reactions, proceeding through a nucleophilic substitution mechanism. The reaction mechanism involves coordination of the silver cation to the departing chloride, facilitating fluoride substitution.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

10436-39-2